L-Cyclopentylglycine
Description
Contextualization within Non-Canonical Amino Acid Chemistry
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 standard protein-coding amino acids. frontiersin.orgnih.gov These compounds offer a way to expand the chemical diversity of peptides and proteins beyond what is accessible through the genetic code. frontiersin.org The incorporation of ncAAs can introduce novel structural and functional properties, such as increased stability, enhanced biological activity, and constrained conformations. nih.govchemimpex.comnih.gov
L-Cyclopentylglycine falls into this category, characterized by a cyclopentyl group attached to the alpha-carbon of the glycine (B1666218) backbone. google.comamericanelements.com This cyclic side chain imparts a significant degree of conformational constraint compared to its linear counterparts like leucine. google.comnih.gov This rigidity is a key feature that researchers exploit to design peptides with specific three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. nih.goviupac.org The steric bulk of the cyclopentyl group also influences how the amino acid interacts with its environment, making it a valuable tool in structure-activity relationship (SAR) studies. researchgate.net
Historical Trajectory and Evolution of this compound Research
The exploration of this compound and other cycloalkyl amino acids has evolved from fundamental synthesis and characterization to sophisticated applications in drug discovery. Early research focused on developing efficient methods for its asymmetric synthesis, a non-trivial task due to the chiral center at the alpha-carbon. acs.orgacs.org Various strategies have been reported, including the diastereoselective alkylation of glycine enolates and enzymatic resolutions. acs.orgresearchgate.netgoogle.com
With reliable synthetic routes established, the focus of research shifted towards incorporating this compound into peptides. chemimpex.com Its use as a building block in solid-phase peptide synthesis (SPPS) became a key area of investigation. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protected form, Fmoc-L-Cyclopentylglycine, is widely used in this context. chemimpex.combiosynth.com More recently, research has delved into its role in creating peptide-based therapeutics, including those targeting cancer and neurological disorders, and in the development of macrocyclic peptides with enhanced pharmacological profiles. chemimpex.comnih.govopenreview.net
Scope and Significance of Academic Inquiry into this compound
Academic inquiry into this compound spans several disciplines, including organic chemistry, medicinal chemistry, biochemistry, and pharmacology. The significance of this research lies in the potential of L-Cpg to address some of the limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability. chemimpex.comnih.gov
A significant area of research is its use in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides. nih.gov The conformational constraint provided by the cyclopentyl side chain is crucial for designing ligands with high affinity and selectivity for specific receptors. google.comnih.gov For example, this compound has been investigated for its interaction with glutamate (B1630785) receptors, which are important targets in neuroscience. nih.govgrafiati.comwikipedia.org
Furthermore, its incorporation into peptide libraries allows for the discovery of novel ligands against challenging biological targets. nih.govopenreview.net The unique properties of this compound contribute to the development of new therapeutic agents and research tools, highlighting its importance in the broader field of chemical biology. chemimpex.comjournalofinquiry.org
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| This compound | H-L-Cpg-OH, (S)-2-Amino-2-cyclopentylacetic acid | C7H13NO2 |
| Fmoc-L-Cyclopentylglycine | Fmoc-Cpg-OH, N-Alpha-(9-Fluorenylmethoxycarbonyl)-L-Cyclopentylglycine | C22H23NO4 |
| L-Leucine | Leu, L | C6H13NO2 |
| Glycine | Gly, G | C2H5NO2 |
| L-Glutamic acid | Glu, E | C5H9NO4 |
| (2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine | L-CCG-I | C7H11NO4 |
| (2S,2'R,3'R)-2-(2',3'-dicarboxy-cyclopropyl)glycine | DCG-IV | C8H11NO6 |
Properties
Molecular Weight |
143.18 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for L Cyclopentylglycine and Its Derivatives
Asymmetric Synthesis Approaches to L-Cyclopentylglycine
Asymmetric synthesis provides a direct route to enantiomerically pure L-Cpg, avoiding the need for resolving a racemic mixture. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, enzymatic synthesis, and diastereoselective alkylation of glycine (B1666218) enolate equivalents.
Chiral Auxiliary-Mediated Synthesis of this compound
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively applied to the synthesis of L-Cpg.
A notable example involves the use of a chiral glycine enolate equivalent derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate. bioon.com In this approach, the enolate is alkylated with cyclopentyl iodide, leading to the formation of the anti-α-monosubstituted product with high diastereoselectivity. bioon.com The steric hindrance provided by the pseudoaxial phenyl group at the C-3 position of the morpholinecarboxylate's boat conformation effectively shields one face of the enolate at the C-5 position from electrophilic attack. bioon.com Subsequent catalytic hydrogenolysis over palladium chloride cleaves the chiral auxiliary, yielding this compound. bioon.com This method has been successfully scaled to produce multigram quantities of the desired amino acid. bioon.com
Other widely used chiral auxiliaries in asymmetric synthesis include those developed by Evans, Corey, Yamada, Enders, Oppolzer, and Kunz, which have significantly advanced the field. nih.gov Evans oxazolidinones, for instance, are versatile auxiliaries used in various stereoselective transformations, including alkylation reactions. wikipedia.orgsantiago-lab.com The Schöllkopf bis-lactim ether method, established in 1981, is another powerful technique for the asymmetric synthesis of chiral amino acids, where valine acts as a chiral auxiliary to direct the alkylation of a glycine substrate. wikipedia.org
Table 1: Key Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Developer/Popularizer | Typical Applications |
| Oxazolidinones | David A. Evans | Aldol reactions, alkylation reactions, Diels-Alder reactions |
| 8-phenylmenthol | E.J. Corey | Various asymmetric transformations |
| Mandelic acid | Barry Trost | Asymmetric reactions |
| (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | Asymmetric synthesis of amino acids | |
| Bis-lactim ethers (Schöllkopf method) | Ulrich Schöllkopf | Asymmetric synthesis of amino acids |
Asymmetric Catalysis in this compound Production
Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules like this compound. This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples directly detailing the asymmetric catalytic synthesis of L-Cpg are not extensively covered in the provided context, the principles of asymmetric catalysis are well-established for the synthesis of α-amino acids. These methods often involve the asymmetric hydrogenation or alkylation of prochiral precursors, guided by a chiral metal complex.
Enzymatic Synthesis Pathways for this compound
Enzymatic synthesis presents a green and highly selective alternative for producing enantiomerically pure amino acids. Enzymes, as natural chiral catalysts, can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. The application of enzymes in the synthesis of L-Cpg can be envisioned through several pathways, such as the resolution of racemic N-acythis compound using an aminoacylase or the asymmetric amination of a keto-acid precursor using a transaminase. These biocatalytic methods are increasingly favored for their sustainability and efficiency in industrial-scale production of chiral compounds.
Diastereoselective Alkylation of Glycine Enolate Equivalents in this compound Synthesis
This method is a cornerstone of asymmetric amino acid synthesis and is directly applicable to this compound. bioon.com It involves the generation of a chiral enolate from a glycine derivative, where the chirality is introduced by a covalently attached chiral auxiliary. The subsequent alkylation of this enolate with an electrophile, such as cyclopentyl iodide, proceeds with high diastereoselectivity. bioon.com
The success of this approach hinges on the effective facial shielding of the enolate by the chiral auxiliary, directing the incoming electrophile to a specific face. For instance, in the synthesis utilizing benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, the alkylation yields predominantly the trans-alkylated product. bioon.com The high diastereoselectivity is attributed to the steric hindrance from the phenyl ring at the C-3 position, which blocks one face of the enolate at the C-5 position. bioon.com After the alkylation step, the chiral auxiliary is cleaved to afford the desired L-amino acid. This strategy has proven to be robust and scalable for the synthesis of Fmoc-L-Cyclopentylglycine. bioon.com
Classical Resolution Techniques for this compound Enantiomers
Classical resolution involves the separation of a racemic mixture of cyclopentylglycine into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of cyclopentylglycine. While effective, this method is often less efficient than asymmetric synthesis as it involves additional steps and the theoretical maximum yield for the desired enantiomer is 50% unless the unwanted enantiomer can be racemized and recycled.
Preparation of this compound Precursors and Advanced Intermediates
The synthesis of this compound relies on the availability of key precursors and advanced intermediates. For the chiral auxiliary-mediated approach, a crucial intermediate is the chiral glycine enolate equivalent. In the case of the synthesis reported by Reddy et al., the starting material is the commercially available chiral auxiliary, benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate. bioon.com This auxiliary is then acylated with a glycine unit to form the substrate for the diastereoselective alkylation.
The electrophilic precursor required for the synthesis is cyclopentyl iodide. bioon.com The preparation of this and other alkylating agents is a standard procedure in organic synthesis.
Following the key diastereoselective alkylation step, the resulting intermediate is the N-acylated, auxiliary-bound cyclopentylglycine derivative, specifically benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate. bioon.com This advanced intermediate is then subjected to further transformations, such as the removal of the chiral auxiliary by catalytic hydrogenolysis, to yield this compound. bioon.com For applications in peptide synthesis, the free amino acid can be further protected, for example, with an Fmoc group, to give Fmoc-L-Cyclopentylglycine-OH. bioon.com
Chemical Reactivity and Transformations of L Cyclopentylglycine
Peptide Coupling Reactions Involving L-Cyclopentylglycine
The incorporation of this compound into peptide chains presents challenges due to the steric hindrance imposed by its bulky cyclopentyl side chain. biotage.comcem.com This hindrance can slow down the rate of peptide bond formation and may require optimized coupling strategies to achieve high yields. gyrosproteintechnologies.commasterorganicchemistry.comresearchgate.net The synthesis of peptides containing such sterically hindered amino acids often necessitates the use of highly efficient coupling reagents and potentially longer reaction times or elevated temperatures. biotage.comcem.com
Commonly, this compound is introduced into a peptide sequence using its N-protected forms, such as Fmoc-L-Cyclopentylglycine or Boc-L-Cyclopentylglycine. mdpi.combiosynth.com The choice of coupling reagent is critical for the successful incorporation of this compound. Reagents are selected based on their ability to form highly reactive activated species that can overcome the steric barrier. sigmaaldrich.comresearchgate.net Phosphonium (B103445) and aminium salt-based reagents are frequently employed for this purpose. sigmaaldrich.comscielo.bruniurb.it One study on the coupling of sterically hindered amino acids using N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles reported isolated yields ranging from 41% to 95%. nih.gov
To minimize side reactions, such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (e.g., HOAt) are often included in the coupling mixture. uniurb.it These additives can suppress the formation of undesired byproducts and enhance the rate of the desired peptide bond formation. uniurb.it The efficiency of coupling can be monitored using qualitative tests like the ninhydrin (B49086) test to ensure the reaction proceeds to completion. mdpi.com In cases of particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated, may be employed to drive the reaction to completion. biotage.com
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Activating Species | Key Characteristics |
|---|---|---|---|
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | OBt ester | Highly efficient, but can cause guanidinylation of the N-terminus. sigmaaldrich.comnih.gov |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium Salt | OAt ester | More reactive than HBTU due to the aza-substituent; effective for difficult couplings. sigmaaldrich.comqyaobio.com |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | OBt ester | Does not cause guanidinylation; useful for hindered amino acids and cyclization. scielo.brrsc.org |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | OAt ester | Higher coupling yields than PyBOP; suitable for incorporating hindered amino acids. scielo.brnih.gov |
| COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | Oxyma ester | High reactivity and stability; considered a standard for industrial applications. sigmaaldrich.com |
Cyclization Reactions Utilizing this compound as a Building Block
The incorporation of conformationally restricted amino acids like this compound can be a strategic choice in the design of cyclic peptides. The cyclopentyl side chain can help to pre-organize the linear peptide precursor into a conformation that is favorable for cyclization, potentially increasing the yield of the desired cyclic monomer over oligomeric byproducts. emorychem.science Cyclization can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages. numberanalytics.com
The synthesis of cyclic peptides often involves the initial synthesis of a linear precursor on a solid support, followed by cleavage and subsequent cyclization in solution under high dilution conditions to favor intramolecular reaction. emorychem.science Alternatively, on-resin cyclization can be performed before cleavage from the solid support. universiteitleiden.nl The choice of cyclization reagent is crucial for achieving good yields. Reagents such as PyBOP and HATU, which are also used for standard peptide couplings, are effective for macrolactamization. emorychem.sciencemdpi.com
A study on the synthesis of strained head-to-tail cyclic tetrapeptides utilized a "CyClick" strategy, which involves the formation of a cyclic imine from a linear pentapeptide, followed by a ring contraction. emorychem.science This method demonstrated the ability to form highly strained 12-membered rings with various amino acids at the N-terminus. emorychem.science While this study did not specifically include this compound, the reported conversions for different peptide sequences provide insight into the yields achievable with modern cyclization techniques.
Table 2: Representative Yields for the Synthesis of Cyclic Tetrapeptides via CyClick Strategy
| Linear Peptide Sequence (X-GPFA) | % Conversion to Cyclic Tetrapeptide |
|---|---|
| YGPFA | 99 |
| FGPFA | 99 |
| WGPFA | 99 |
| SGPFA | 99 |
| NGPFA | 98 |
| DGPFA | 99 |
| KGPFA | 99 |
Data from Raj, M. et al. (2022). emorychem.science The linear peptides have the general structure X-Gly-Pro-Phe-Ala-aldehyde, where X is the variable N-terminal amino acid.
Stereochemical Integrity during this compound Transformations
Maintaining the stereochemical integrity of chiral centers is a critical aspect of peptide synthesis and other chemical transformations involving amino acids. For this compound, the chiral α-carbon is susceptible to racemization under certain reaction conditions. nih.gov Racemization can occur through two primary mechanisms: direct enolization of the α-proton or the formation of a planar oxazol-5(4H)-one intermediate. snnu.edu.cnscripps.edu The latter is often facilitated by highly activating coupling reagents and basic conditions. snnu.edu.cn
The choice of protecting groups and reaction conditions plays a significant role in preserving the stereochemistry of this compound. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is common in solid-phase peptide synthesis. mdpi.com The removal of the Fmoc group is typically achieved using a piperidine (B6355638) solution, which is basic and can potentially lead to racemization. However, careful control of the deprotection time can minimize this side reaction. mdpi.com One source suggests that the Fmoc group can be removed with a strong acid to avoid racemization, though this is less common in standard Fmoc-based strategies. biosynth.comuomustansiriyah.edu.iq
During the peptide coupling step, the risk of racemization is highest for the activated amino acid. The addition of racemization-suppressing reagents like HOBt or HOAt is a standard practice. uniurb.it These additives react with the activated ester to form a less reactive intermediate that is more selective for aminolysis and less prone to oxazolone (B7731731) formation. uniurb.it Studies on model peptides have shown that the level of racemization can be kept below 0.4% per coupling cycle with optimized protocols. nih.govresearchgate.net
Table 3: Factors Influencing Stereochemical Integrity and Preventative Measures
| Influencing Factor | Potential for Racemization | Preventative Measure(s) |
|---|---|---|
| Coupling Reagent | Highly activating reagents can increase the rate of oxazolone formation. snnu.edu.cn | Use of phosphonium salts (e.g., PyBOP) or addition of racemization suppressants (HOBt, HOAt). scielo.bruniurb.it |
| Base | Strong bases used for deprotection or coupling can promote enolization. | Use of milder bases (e.g., DIPEA) or careful control of reaction time. |
| Protecting Group Strategy | The nature of the N-terminal protecting group influences the stability of the α-proton. | Fmoc and Boc protecting groups are standard and generally provide good stereochemical retention with appropriate protocols. mdpi.comuomustansiriyah.edu.iq |
| Reaction Temperature | Higher temperatures can increase the rate of racemization. | Perform coupling reactions at room temperature or below, unless necessary for hindered couplings. |
| Structure of the Amino Acid | Sterically hindered amino acids may require more forcing conditions, increasing racemization risk. | Optimization of coupling reagents and conditions is crucial. |
Reactivity of the Cyclopentyl Moiety in this compound Derivatives
While the primary reactivity of this compound in the context of peptide chemistry is centered around its amino and carboxyl groups, the cyclopentyl side chain itself possesses C-H bonds that can be subject to chemical modification. The functionalization of C(sp³)-H bonds is a rapidly developing area of organic synthesis, often relying on transition-metal catalysis. nih.govrhhz.net
Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation and functionalization of aliphatic rings. nih.govsnnu.edu.cn While direct C-H functionalization of the cyclopentyl group in this compound is not widely reported, studies on structurally related cyclopentane (B165970) and cyclobutane (B1203170) carboxylic acid derivatives provide strong evidence for its potential reactivity. nih.govontosight.ai These reactions typically employ a directing group, which can be the carboxylic acid itself or a derivative, to position the palladium catalyst in proximity to a specific C-H bond. nih.gov
For example, the enantioselective C-H arylation of cyclobutyl ketones has been achieved using a chiral transient directing group in combination with a palladium catalyst and a specific ligand. nih.gov This demonstrates that C-H bonds on small cycloalkane rings can be selectively functionalized. The reactivity of the cyclopentyl ring in this compound derivatives would likely follow similar principles, requiring a suitable directing group and catalytic system to achieve selective modification of the side chain. The development of such methods could open new avenues for creating novel amino acid derivatives with unique properties for applications in drug discovery and materials science.
Table 4: Conditions for Palladium-Catalyzed C(sp³)-H Arylation of a Cyclobutyl Ketone
| Component | Description/Reagent | Role |
|---|---|---|
| Substrate | Cyclobutyl Ketone | Starting material with C(sp³)-H bonds |
| Directing Group | D-Valine | Chiral transient directing group |
| Catalyst | Pd(OAc)₂ | Palladium(II) source |
| Ligand | 3-Nitro-5-trifluoromethyl-2-pyridone | Ligand for the palladium catalyst |
| Oxidant/Additive | Ag₃PO₄ | Additive, may act as an oxidant or halide scavenger |
| Arylating Agent | Aryl Iodide | Source of the aryl group |
| Solvent | Dichloroethane (DCE) | Reaction solvent |
| Temperature | 80 °C | Reaction temperature |
Data from Yu, J.-Q. et al. (2020). nih.gov This system demonstrates the feasibility of functionalizing C-H bonds on small cycloalkane rings adjacent to a carbonyl-containing group.
Structural Elucidation and Conformational Analysis of L Cyclopentylglycine
Advanced Spectroscopic Characterization Techniques Applied to L-Cyclopentylglycine and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For amino acids like this compound, NMR studies, including one-dimensional (1D) and two-dimensional (2D) experiments, provide information on the local environment of each atom and the through-bond and through-space relationships between them.
Table 1: Representative NMR Observational Data for Peptides Containing this compound
| NMR Technique | Observation | Inferred Structural Information | Source |
|---|---|---|---|
| TOCSY | Identification of complete amino acid spin systems. | Confirms the presence and connectivity of the this compound residue within the peptide sequence. | General Application |
| NOESY | Sequential Hα(i)-NH(i+1) cross-peaks observed. | Indicates a predominantly extended conformation for the peptide backbone in solution. | gccpo.org |
| NOESY | Absence of specific long-range NOEs. | Suggests a lack of compact, folded structures under certain solvent conditions. | gccpo.org |
Studies on bradykinin (B550075) antagonists have shown that the presence of this compound residues impacts the CD spectrum. For example, the effect of increasing concentrations of trifluoroethanol (TFE), a solvent known to promote secondary structure, on the CD spectrum of a Cpg-containing antagonist was examined. The changes in the difference ellipticity at 222 nm suggested that the peptide exists as a mixture of conformers. The results indicated that the conformation of the parent peptide, bradykinin, at lower TFE concentrations is similar to that of the more constrained Cpg-containing antagonist, highlighting the structure-inducing properties of the this compound residue.
Table 2: Key Circular Dichroism Findings for this compound-Containing Peptides
| Experimental Condition | CD Spectral Feature | Interpretation | Source |
|---|---|---|---|
| Aqueous solution with increasing TFE concentration | Change in difference ellipticity at 222 nm. | Indicates a shift in the equilibrium between at least two different conformers. | gccpo.org |
| Low TFE concentration | CD spectrum of bradykinin resembles that of the Cpg-containing antagonist. | The Cpg residue helps to pre-organize the peptide into a specific conformation that the parent peptide can also adopt. | gccpo.org |
X-ray Crystallographic Studies of this compound and Conformationally Constrained Analogs
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsion angles. While a crystal structure for free this compound is not readily found in the surveyed literature, its conformation has been determined within larger, complex molecules.
Conformational Preferences and Dynamics of this compound in Solution and Solid State
The combination of spectroscopic and crystallographic data allows for a comprehensive understanding of the conformational preferences of this compound. In the solid state, as observed in the crystal structures of its derivatives, the molecule adopts a single, low-energy conformation. nih.gov The torsion angles of the backbone and the pucker of the cyclopentyl ring are fixed.
In solution, the situation is more dynamic. NMR studies on peptides suggest that while the cyclopentyl group severely restricts the range of possible conformations, some flexibility remains. gccpo.org Room-temperature NMR spectra of complex cyclic peptides can sometimes show broad lines, indicating the presence of chemical exchange between several conformers on the NMR timescale. nih.gov For this compound-containing peptides, NMR data often points to a predominantly extended conformation in solution, which contrasts with the specific, folded conformations that can be locked in a crystal lattice. gccpo.org The bulky side chain disfavors compact helical or turn structures in short peptides unless other strong interactions are present. The difference between the well-defined solid-state structure and the more dynamic equilibrium of conformers in solution is a key aspect of the molecular behavior of this compound.
Computational and Theoretical Studies of L Cyclopentylglycine
Molecular Modeling and Docking Simulations of L-Cyclopentylglycine Interactions
Molecular modeling and docking simulations are pivotal computational techniques used to predict the interaction between a ligand and a target protein at the molecular level. medsci.orgasiapharmaceutics.info These methods are instrumental in structure-based drug design and in understanding the structure-activity relationships (SAR) of bioactive molecules. researchgate.net For peptides and inhibitors containing this compound, these simulations elucidate the role of the bulky and hydrophobic cyclopentyl group in binding affinity and selectivity.
Docking studies are frequently employed to understand how peptides incorporating this compound fit into the binding pockets of target proteins. For instance, in the design of bradykinin (B550075) antagonists, where this compound (referred to as Cpg) is a component, molecular modeling helps in understanding the conformational constraints it imposes on the peptide backbone, which is crucial for its antagonistic activity. nih.gov Similarly, in the context of designing inhibitors for enzymes like cathepsin B, analogs containing aliphatic amino acids such as this compound have shown strong inhibitory potential. researchgate.net Docking simulations can reveal the specific hydrophobic interactions between the cyclopentyl ring and non-polar residues in the enzyme's active site, explaining the observed potency.
The process of molecular docking involves several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB) or predicted using homology modeling. The ligand, in this case, a peptide containing this compound, is built and its energy is minimized.
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
Docking and Scoring: The docking algorithm samples a large number of orientations and conformations of the ligand within the grid box. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). More negative scores typically indicate stronger binding.
| Parameter | Description | Relevance to this compound Docking |
| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the receptor. | Lower values for L-Cpg containing peptides suggest a more stable complex with the target. |
| Hydrogen Bonds | Specific electrostatic interactions between a hydrogen atom and an electronegative atom (O, N). | The backbone amide and carboxyl groups of L-Cpg can form crucial hydrogen bonds with the receptor. |
| Hydrophobic Interactions | Interactions between non-polar groups, driven by the exclusion of water. | The cyclopentyl side chain is a key contributor to hydrophobic interactions within the binding pocket. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces contribute significantly to the overall binding energy of the ligand-receptor complex. |
This table provides a general overview of parameters evaluated in molecular docking studies.
Quantum Chemical Calculations on this compound Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. rsdjournal.orgrdworldonline.com Methods like Density Functional Theory (DFT) have become a cornerstone of computational chemistry for their balance of accuracy and computational cost. akj.az For this compound, these calculations can provide fundamental insights into its electronic properties and reactivity, which are not directly accessible through classical molecular mechanics methods.
The primary goal of quantum chemical calculations in this context is to solve the Schrödinger equation for the molecule to obtain its wavefunction and energy. From these, a variety of electronic properties can be derived:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Reactivity Descriptors: Conceptual DFT provides a framework to quantify chemical reactivity. pnrjournal.com Descriptors such as chemical potential, hardness, softness, and the Fukui function can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the this compound molecule.
A typical workflow for performing quantum chemical calculations on this compound would involve:
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
Frequency Calculation: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic properties like enthalpy and Gibbs free energy.
Single-Point Energy Calculation: A more accurate calculation is performed on the optimized geometry to obtain precise electronic properties.
| Quantum Chemical Property | Description | Significance for this compound |
| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | Used to compare the relative stability of different conformers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity of the molecule to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity of the molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally implies higher stability and lower chemical reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
This table outlines key properties that can be derived from quantum chemical calculations and their general significance.
Conformational Analysis of this compound Using Advanced Computational Methods
The biological activity of a molecule is intimately linked to its three-dimensional structure or conformation. For a flexible molecule like this compound, which has a rotatable cyclopentyl ring and a peptide backbone, understanding its conformational preferences is crucial. Advanced computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of molecules. mdpi.com
Conformational analysis of this compound focuses on several key aspects:
Side Chain Conformation: The cyclopentyl ring itself is not planar and can adopt several puckered conformations (e.g., envelope, twist). The relative energies of these puckers and the energy barriers between them can be determined using computational methods.
Intramolecular Hydrogen Bonding: The possibility of hydrogen bonds between the amino and carboxyl groups, or with other parts of a larger peptide, can stabilize specific conformations.
Molecular dynamics simulations are particularly well-suited for conformational analysis. fortunejournals.com In an MD simulation, the motion of atoms in the molecule is simulated over time by solving Newton's equations of motion. This provides a dynamic view of the molecule, allowing for the exploration of different conformational states and the transitions between them. The results of an MD simulation can be used to generate a probability distribution of different conformations, identifying the most stable and populated states.
In a study of bradykinin antagonists containing α-cyclopentylglycine (Cpg), a combination of experimental techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy was used to study the peptide's conformation in solution. nih.gov Such experimental data is often used to validate and refine computational models derived from methods like MD simulations. nih.gov
| Computational Method | Description | Application to this compound |
| Systematic Search | Explores all possible conformations by rotating bonds in discrete steps. | Can be computationally expensive but ensures complete coverage of the conformational space for a small molecule. |
| Stochastic Search (e.g., Monte Carlo) | Randomly samples the conformational space. | More efficient than systematic search for larger molecules. |
| Molecular Dynamics (MD) | Simulates the time evolution of the molecular system. | Explores the conformational landscape under physiological conditions and provides information on dynamics. |
| Simulated Annealing | A technique used in MD to overcome energy barriers and find the global energy minimum. | Helps in identifying the most stable conformer of this compound. |
This table summarizes advanced computational methods for conformational analysis.
In Silico Prediction of this compound Derivative Properties and Interactions
The process of drug discovery often involves the synthesis and testing of numerous derivatives of a lead compound to optimize its properties. In silico (computer-based) methods offer a rapid and cost-effective way to predict the properties of these derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates. pnrjournal.comnih.gov For this compound, in silico tools can be used to design and evaluate derivatives with potentially improved binding affinity, selectivity, or pharmacokinetic profiles.
The design of this compound derivatives can involve modifications at several positions:
The cyclopentyl ring: Introducing substituents on the ring can alter its size, shape, and polarity, potentially leading to new interactions with a target protein.
The amino or carboxyl group: These groups can be modified to create peptidomimetics or other functionalized molecules.
Once a set of virtual derivatives has been designed, a range of properties can be predicted using computational tools:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. If a dataset of this compound derivatives with known activities is available, a QSAR model can be built to predict the activity of new, untested derivatives.
ADMET Prediction: This involves the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These predictions are crucial for assessing the drug-likeness of a compound and its potential for success in clinical trials. ajol.infoucj.org.ua Online tools and specialized software can predict properties like solubility, permeability, metabolic stability, and potential toxicities.
Binding Affinity Prediction: Molecular docking and more advanced methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to predict the binding affinity of derivatives to their target protein. These predictions can help in ranking the derivatives and selecting the most potent ones for synthesis.
For example, in the development of arginase inhibitors, derivatives based on unnatural amino acids like cyclopentylglycine have been explored. nih.gov In silico methods could be used to guide the design of such derivatives by predicting how modifications to the core structure would affect binding to the arginase active site. nih.gov
| Predicted Property | Computational Method | Importance in Derivative Design |
| Binding Affinity | Molecular Docking, MM/GBSA, Free Energy Calculations | To identify derivatives with enhanced potency towards the target. |
| Selectivity | Comparative Docking against off-targets | To design derivatives that are highly specific for the intended target, reducing side effects. |
| Solubility | QSPR models, Fragment-based methods | To ensure the compound is soluble enough for absorption and distribution. |
| Permeability (e.g., Caco-2) | QSPR models, Molecular dynamics | To predict the ability of the compound to cross biological membranes. |
| Metabolic Stability | Docking to metabolic enzymes (e.g., CYPs), Site of metabolism prediction | To identify derivatives that are less prone to rapid metabolism, leading to a longer duration of action. |
| Toxicity | QSAR models based on toxicity data, alerts for toxicophores | To flag derivatives that may have potential safety issues early in the design process. |
This table provides an overview of in silico predictions for derivative properties.
Biomolecular Interactions and Biochemical Applications of L Cyclopentylglycine
Incorporation of L-Cyclopentylglycine into Peptides and Peptidomimetics
The incorporation of unnatural amino acids like this compound is a key strategy in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.comfrontiersin.orgrsc.org These modifications can lead to increased metabolic stability, enhanced potency, and better selectivity for their biological targets. sigmaaldrich.comnih.gov
This compound's cyclopentyl group provides a rigid and hydrophobic element that can influence the conformation of peptide backbones. This is particularly useful in designing molecules that can effectively target protein-protein interactions, which are often challenging for traditional small molecule drugs. researchgate.net By replacing natural amino acids with this compound, researchers can create peptides with altered tertiary structures, potentially leading to a better fit with their biological targets. sigmaaldrich.com
Key Research Findings:
Angiotensin II Antagonists: Six angiotensin II antagonists were synthesized with this compound (Cpg) or cyclohexylglycine (Chg) in the fifth position. nih.gov The study, conducted through stepwise elongation in solution, aimed to understand how these substitutions affect the inhibitory properties of the analogues. nih.gov The resulting peptidomimetics were evaluated in four different bioassays to determine their antagonistic activity. nih.gov
Antibiotic Development: In the development of novel antibiotics targeting bacterial acetyl-CoA carboxylase, this compound was substituted for L-valine in pseudopeptide pyrrolidinediones. asm.org This modification, combined with other structural changes, led to derivatives with significantly improved activity against gram-positive bacteria, including a broad spectrum of Staphylococcus aureus clinical isolates. asm.org
Cathepsin B Inhibition: Analogs of cathepsin B inhibitors containing this compound and other aliphatic amino acids demonstrated strong inhibition of the enzyme. researchgate.net This highlights the importance of the bulky side chain in binding to the enzyme's active site.
Exploration of this compound as a Structural Probe in Protein Science
The unique steric and electronic properties of this compound make it a valuable tool for probing the structure and function of proteins. sigmaaldrich.com By systematically replacing natural amino acids with this compound, scientists can investigate the role of specific residues in protein folding, stability, and binding interactions.
Fluorescent molecular probes are instrumental in protein research, and the incorporation of moieties like this compound can enhance their utility. nih.gov These probes can be designed to generate unique identification patterns for different proteins, allowing for the analysis of specific protein populations in their native environments. nih.gov
Interactive Data Table: Applications of this compound as a Structural Probe
| Application Area | Research Focus | Key Findings |
| Protein-Ligand Interactions | Understanding the contribution of hydrophobicity and steric bulk to binding affinity. | The cyclopentyl group can occupy hydrophobic pockets in protein binding sites, providing insights into the topology of the active site. |
| Protein Folding and Stability | Investigating the influence of side-chain packing on protein conformation and stability. | The rigid cyclopentyl group can be used to assess the tolerance of a protein structure to non-natural amino acid substitutions. |
| Enzyme Specificity | Probing the S1 specificity pocket of aminopeptidases. | This compound can help define the size and hydrophobicity of enzyme active sites, aiding in the design of specific inhibitors. nih.gov |
Investigation of this compound and its Analogs as Enzyme Inhibitors (in vitro studies)
The development of enzyme inhibitors is a cornerstone of drug discovery. pageplace.de this compound and its derivatives have been investigated as inhibitors of various enzymes, with in vitro studies providing crucial data on their potency and mechanism of action. bioivt.com
Mechanism-Based Inhibition Studies and Kinetic Characterization
Mechanism-based inhibitors are unreactive compounds that are converted into a reactive species by the target enzyme, leading to irreversible inactivation. osti.gov This type of inhibition is characterized by being time-dependent, concentration-dependent, and requiring NADPH. nih.gov
Kinetic characterization of enzyme inhibitors involves determining key parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact). nih.gov These values provide a quantitative measure of an inhibitor's potency and efficiency. For instance, studies on the inhibition of cytochrome P450 enzymes often involve determining IC50 values and then further characterizing the inhibition type and time-dependency. mdpi.com
Key Research Findings:
Angiotensin-Converting Enzyme (ACE) Inhibition: A series of N-substituted (mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives, including those with a cyclopentyl group, were synthesized and evaluated as ACE inhibitors. molaid.com The in vitro studies revealed that the free sulfhydryl compounds were potent inhibitors, with the acylthio derivatives acting as prodrugs. molaid.com
Cathepsin B Inhibition: this compound-containing analogs were identified as potent inhibitors of cathepsin B, a cysteine protease. researchgate.net
Acetyl-CoA Carboxylase Inhibition: Derivatives of the natural product moiramide B, where L-valine was replaced by this compound, were shown to be potent inhibitors of bacterial acetyl-CoA carboxylase. asm.org Resistance mutations were mapped to the carboxyltransferase subunits of the enzyme, confirming the mechanism of action. asm.org
Structure-Activity Relationship (SAR) Derivation for this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. researchgate.net By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for activity. mdpi.com
Interactive Data Table: SAR of this compound Derivatives as Enzyme Inhibitors
| Enzyme Target | Structural Modification | Impact on Activity | Reference |
| Angiotensin-Converting Enzyme (ACE) | Variation of the N-substituent in L-lysyl-N-substituted glycine (B1666218) derivatives. | N-[Nα-[1(S)-carboxy-3-cyclohexylpropyl]-L-lysyl]-N-cyclopentyl glycine showed very strong inhibitory activity with an IC50 of 0.11 nmol/l. nih.gov | nih.gov |
| Bacterial Acetyl-CoA Carboxylase | Replacement of L-valine with this compound in pyrrolidinedione antibiotics. | Resulted in improved antibacterial activity against gram-positive bacteria. asm.org | asm.org |
| Cathepsin B | Incorporation of this compound and other bulky aliphatic amino acids. | Exhibited the strongest cathepsin B inhibition among the tested analogs. researchgate.net | researchgate.net |
This compound as a Ligand for Receptor Binding Studies (in vitro)
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. umich.edubmglabtech.com this compound-containing molecules can be used as ligands in these assays to characterize receptor binding sites and to screen for new drug candidates. nih.gov
In vitro binding assays, often using tissue homogenates or cell membranes, allow for the determination of the equilibrium dissociation constant (KD), which is a measure of the ligand's binding affinity. bmglabtech.com The use of radiolabeled or fluorescently tagged ligands is common in these studies. umich.edu
Key Research Findings:
Angiotensin II Receptor Antagonism: Peptides containing this compound in position 5 were synthesized and evaluated as angiotensin II receptor antagonists in various in vitro bioassays. nih.gov
Nociceptin/Orphanin FQ (NOP) Receptor: While not directly involving this compound, studies on NOP receptor ligands illustrate the principles of using novel compounds to characterize receptor binding and function in vitro. nih.gov
Role of this compound in Modulating Biomolecular Recognition Processes in Model Systems
Biomolecular recognition, the specific interaction between two or more molecules, is central to virtually all biological processes. nih.gov this compound can be used in model systems to study how changes in molecular shape and hydrophobicity affect these recognition events.
The incorporation of this compound into peptides can influence their interaction with other biomolecules, such as proteins or nucleic acids. For example, the cyclopentyl group can participate in hydrophobic interactions within a binding pocket, thereby modulating the affinity and specificity of the interaction. asm.org These studies provide valuable insights into the forces that govern molecular recognition and can guide the design of molecules with tailored binding properties. frontiersin.org
Applications in Specialized Chemical Synthesis and Material Science
L-Cyclopentylglycine as a Chiral Building Block in Natural Product Synthesis
This compound (L-Cpg) serves as a valuable non-proteinogenic amino acid and chiral building block in the total synthesis of complex natural products and their analogues. bioon.com Its rigid cyclopentyl side chain provides unique steric properties that can influence molecular conformation and biological activity, making it a desirable component for creating potent and selective therapeutic agents. bioon.comchemimpex.com The stereochemistry of L-Cpg is crucial for establishing specific three-dimensional arrangements in the target molecule, which is often essential for its interaction with biological targets.
An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine has been developed using diastereoselective alkylation of a glycine (B1666218) enolate equivalent, making this chiral building block more accessible for complex syntheses. bioon.comresearchgate.net This method involves the stereoselective alkylation of an enolate derived from a chiral morpholinecarboxylate template with cyclopentyl iodide, followed by cleavage of the auxiliary and protection of the amino group to yield the final product in high yield and optical purity. bioon.com
One of the notable applications of L-Cpg is in the design of analogues of the potent antibiotic ramoplanin (B549286). nih.govrsc.org Ramoplanin is a glycolipodepsipeptide that inhibits bacterial cell wall biosynthesis by sequestering lipid intermediates. nih.govwikipedia.org Synthetic strategies have been developed to create ramoplanin analogues by incorporating arylglycines and other non-natural amino acids, including L-Cpg, through solid-phase peptide synthesis (SPPS). rsc.org These synthetic efforts aim to generate analogues with improved stability, accessibility, and potency. capes.gov.br For instance, replacing certain residues in the ramoplanin aglycon with L-Cpg or other constrained amino acids can lead to new lead structures with enhanced antimicrobial profiles. capes.gov.br
This compound has also been utilized in the design of angiotensin II antagonists. bioon.comsigmaaldrich.com Angiotensin II is a peptide hormone that plays a key role in regulating blood pressure, and its antagonists are used as antihypertensive drugs. The incorporation of L-Cpg into peptide-based antagonists can enforce specific conformations that enhance binding affinity and selectivity for the angiotensin II receptor. bioon.com The synthesis of these peptidomimetics often employs a Williams chiral auxiliary to ensure the correct stereochemistry of the L-Cpg residue. sigmaaldrich.com
| Natural Product/Analogue Class | Role of this compound (L-Cpg) | Key Research Finding |
| Ramoplanin Analogues | Incorporated as a structural component to create novel antibiotics. rsc.org | Synthetic analogues containing non-natural amino acids like L-Cpg can be accessed via solid-phase peptide synthesis, enabling structure-activity relationship studies. rsc.org |
| Angiotensin II Antagonists | Used to introduce conformational constraints, increasing potency and receptor selectivity. bioon.comsigmaaldrich.com | The synthesis utilizes chiral templates to prepare Fmoc-L-cyclopentylglycine as a key building block for these peptidomimetics. sigmaaldrich.com |
| Hepatitis C Pro-drugs | Serves as an important intermediate in the synthesis of certain antiviral agents. google.com | Chiral alpha-cycloalkyl glycines like L-Cpg are crucial for synthesizing various chiral medicinal intermediates for Hepatitis C treatment. google.com |
Integration of this compound into Foldamers and Conformationally Constrained Peptide Scaffolds
The incorporation of this compound into peptide sequences is a powerful strategy for creating foldamers and conformationally constrained peptides with predictable and stable secondary structures. nih.govencyclopedia.pub The bulky and conformationally restricted cyclopentyl side chain limits the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. bioon.com This local constraint can be used to induce and stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological activity. researchgate.netnih.gov
Constraining a peptide's flexibility can enhance its proteolytic stability, as many proteases require substrates to adopt an extended conformation for binding and cleavage. encyclopedia.pubnih.gov By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, which can lead to increased binding affinity and specificity. nih.govnih.gov
L-Cpg and its derivatives are particularly effective in promoting helical structures. For example, studies on model peptides containing constrained cysteine analogues have shown that rigid cores, such as those provided by cyclic amino acids, have a positive effect on the stabilization of helical secondary structures. researchgate.net Oligomers composed of γ-peptides with a cyclopentyl constraint on the Cβ–Cγ bond, such as 2-aminocyclopentylacetic acid (γAc₅a), have been shown through density functional theory studies to preferentially adopt helical foldamers. rsc.org While the dipeptide of γAc₅a prefers a 9-membered helix, longer oligopeptides favor a more stable 14-helix structure. rsc.org This demonstrates how the cyclopentyl constraint can direct the folding of a peptide chain into a specific, well-defined helical architecture.
The use of L-Cpg helps researchers design peptidomimetics that mimic the secondary structures of natural peptides and proteins. nih.gov These scaffolds can serve as templates for developing ligands with enhanced efficacy, selectivity, and bioavailability. nih.gov
| Scaffold Type | Role of this compound (L-Cpg) | Resulting Conformation/Property |
| Linear Peptides | Introduces local conformational rigidity. bioon.com | Stabilizes secondary structures like β-turns and helices; increases proteolytic stability. encyclopedia.pubresearchgate.netnih.gov |
| Foldamers (γ-Peptides) | Acts as a monomer unit with a Cβ–Cγ cyclopentyl constraint. rsc.org | Induces the formation of stable 9-helical and 14-helical structures, depending on oligomer length. rsc.org |
| Cyclic Peptides | Can be incorporated to add further local constraints to a globally constrained scaffold. nih.gov | Enhances receptor binding affinity and selectivity by fixing side-chain topography. nih.gov |
Utilization of this compound in the Design of Bio-inspired Polymeric Architectures
Bio-inspired polymers are synthetic macromolecules designed to mimic the structure and function of biological polymers like proteins and nucleic acids. mit.edu this compound can be incorporated into these architectures, such as self-assembling peptides and peptoids, to impart specific properties. google.comresearchgate.net The cyclopentyl group provides a hydrophobic and sterically defined element that can influence the self-assembly process and the final structure of the polymeric material. researchgate.net
Self-assembling peptides (SAPs) are a class of bio-inspired materials that spontaneously form organized nanostructures in aqueous environments. google.com The inclusion of non-naturally occurring amino acids like L-Cpg can modify the self-assembly behavior, leading to materials with tailored properties for applications such as medical gels. google.comgoogleapis.com
Peptoids, or N-substituted glycines, are another important class of bio-inspired polymers that are resistant to proteolysis and offer high tunability. researchgate.netnih.gov They can be designed to self-assemble into various nanostructures, including nanosheets. researchgate.net Research into the molecular engineering of the peptoid nanosheet's hydrophobic core has shown that the shape of the side chain is critical. Interestingly, peptoids composed solely of N-cyclopentylglycine (Ncp) were found not to form nanosheets, a result attributed to the poor packing efficiency of the cyclopentyl side chains. researchgate.net This finding highlights the subtle but critical role that side-chain architecture plays in directing the self-assembly of these bio-inspired polymers.
While L-Cpg itself may not always promote the formation of certain highly ordered structures like nanosheets when used as the sole monomer, its integration into more complex heteropolymers can be used to fine-tune the hydrophobic interactions that drive assembly. mit.edu The development of bio-inspired coatings, for example, utilizes the polymerization of molecules to create protective layers on surfaces, a process that can be influenced by the chemical nature of the incorporated monomers. mdpi.comnih.gov
| Polymeric Architecture | Role of this compound (L-Cpg) | Key Research Finding/Application |
| Self-Assembling Peptides (SAPs) | Incorporated as a non-natural amino acid to modify material properties. google.comgoogleapis.com | Can be used to create materials like medical gels with specific structural and functional characteristics. google.com |
| Peptoids (N-substituted glycines) | Used as an N-substituted glycine monomer (Ncp) to study self-assembly. researchgate.net | Peptoids made from N-cyclopentylglycine do not form nanosheets due to inefficient side-chain packing, demonstrating the importance of side-chain structure in assembly. researchgate.net |
| Bio-inspired Heteropolymers | Serves as a hydrophobic component to influence polymer conformation and interactions. mit.edu | The statistical distribution and nature of monomers like L-Cpg can be used to create polymers that mimic protein functions, such as protein stabilization. mit.edu |
Development of this compound-Containing Chemical Biology Probes and Tools
Chemical biology probes are small molecules designed to study and manipulate biological systems, often by targeting specific proteins or pathways. nih.govcnio.es Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that uses activity-based probes (ABPs) to covalently label active enzymes in complex biological samples, enabling the study of enzyme function and inhibitor screening. frontiersin.orgstanford.edu
The incorporation of non-proteinogenic amino acids like this compound into these probes offers a way to introduce unique structural features for enhancing selectivity or for probing specific enzyme-substrate interactions. bioon.com While the development of probes containing L-Cpg is a highly specialized field, the principles of probe design suggest several potential applications. A chemical probe's design typically includes a reactive group (or "warhead") that covalently modifies the target, a recognition element that directs the probe to the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and isolation. frontiersin.orgmdpi.com
This compound could be incorporated into the recognition element of a peptide-based probe. For example, in a probe designed to target a specific protease, L-Cpg could be placed at a key position in the peptide sequence. The bulky cyclopentyl group could probe the steric constraints of the enzyme's active site or provide a unique hydrophobic contact point, potentially increasing the probe's affinity and selectivity for its target over other enzymes. bioon.com
Furthermore, in the development of tools for drug discovery, L-Cpg can be used to create peptide and peptidomimetic libraries for screening against biological targets. nih.gov Its unique structure expands the chemical diversity of such libraries beyond that achievable with the 20 proteinogenic amino acids. This can lead to the identification of novel ligands or inhibitors with improved properties. bioon.com For instance, hydrazine-based probes have been shown to be versatile tools for profiling cofactor-dependent enzymes, and the specificity of such probes could potentially be modulated by incorporating unique amino acids like L-Cpg into their structures. biorxiv.org
| Probe/Tool Type | Potential Role of this compound (L-Cpg) | Principle of Application |
| Activity-Based Probes (ABPs) | Incorporated into the peptide recognition element to target specific enzymes (e.g., proteases). | The cyclopentyl side chain acts as a unique structural and hydrophobic feature to enhance binding affinity and selectivity for the target enzyme's active site. bioon.comstanford.edu |
| Affinity-Based Probes | Used as bait in a probe designed for target identification via physical isolation. mdpi.com | The unique structure of L-Cpg can mediate specific binding to a protein target, allowing for its isolation and identification from a complex mixture. mdpi.com |
| Peptidomimetic Libraries | Serves as a building block to increase the chemical diversity of screening libraries. bioon.comnih.gov | Expands the structural variety of peptides, increasing the probability of discovering novel, potent, and selective ligands for therapeutic targets. bioon.com |
Analytical and Chromatographic Methodologies for L Cyclopentylglycine
Chiral Separation Techniques for L-Cyclopentylglycine Enantiomers
The separation of this compound from its D-enantiomer is a fundamental analytical challenge due to their identical physical and chemical properties in an achiral environment. actascientific.com Effective separation, therefore, requires a chiral environment, which can be achieved through various chromatographic and electrophoretic techniques. csfarmacie.czeijppr.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of amino acids like this compound. csfarmacie.cz This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. eijppr.comsapub.org
Chiral Stationary Phases (CSPs): A variety of CSPs are employed for the chiral resolution of amino acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. eijppr.comsapub.orgphenomenex.com These phases create a chiral environment through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential binding of enantiomers. eijppr.com The choice of mobile phase, often a mixture of organic solvents like hexane (B92381) and isopropanol (B130326) with an acidic modifier, is crucial for optimizing the separation. mdpi.com
Derivatization: To enhance detection and improve chromatographic separation, this compound can be derivatized prior to analysis. researchgate.net Pre-column derivatization involves reacting the amino acid with a reagent to attach a chromophore or fluorophore, making it more easily detectable by UV or fluorescence detectors. actascientific.comresearchgate.net Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). mdpi.comshimadzu.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase (<2 µm) to achieve higher resolution, faster analysis times, and reduced solvent consumption. lcms.czuj.edu.pl The fundamental principles of chiral separation remain the same as in HPLC, but the increased efficiency of UPLC can provide superior separation of enantiomers. sapub.orgnih.gov This technique is particularly valuable for analyzing complex mixtures where high throughput is required. nih.gov
Interactive Table: Comparison of HPLC and UPLC for Chiral Separations
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Very High |
| Analysis Time | Longer | Shorter lcms.cz |
| Solvent Consumption | Higher | Lower lcms.cz |
| System Pressure | Lower | Higher |
| Primary Application | Routine analysis, preparative separations csfarmacie.cz | High-throughput screening, complex mixture analysis nih.gov |
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary Electrophoresis (CE) is another powerful technique for the enantioseparation of amino acids. nih.gov It offers high efficiency, short analysis times, and requires only a small amount of sample. nih.gov Chiral resolution in CE is typically achieved by adding a chiral selector to the background electrolyte. chromatographyonline.comchromatographyonline.com
Chiral Selectors in CE: A wide array of chiral selectors can be used, including cyclodextrins, chiral crown ethers, macrocyclic antibiotics, and chiral metal complexes. chromatographyonline.comchromatographyonline.com For amino acids, chiral ligand exchange-capillary electrophoresis (CLE-CE) is a common approach. chromatographyonline.comnih.gov This method involves the formation of transient diastereomeric complexes between the amino acid enantiomers, a metal ion (like copper(II)), and a chiral ligand. chromatographyonline.comnih.gov The different stabilities of these complexes lead to different migration times, enabling separation. chromatographyonline.com
Method Optimization: The successful chiral separation of amino acids by CE depends on the careful optimization of several parameters, including the type and concentration of the chiral selector, the pH of the background electrolyte, the applied voltage, and the capillary temperature. nih.govnih.gov For instance, the pH affects the charge of the amino acid and the complex, thereby influencing its electrophoretic mobility. chromatographyonline.com
Quantitative Analysis of this compound in Chemical Reaction Mixtures and Cell Lysates (non-human biological systems)
The accurate quantification of this compound in various matrices is essential for applications such as monitoring the progress of a chemical synthesis or studying its metabolic fate in non-human biological systems. mdpi.comresearchgate.net HPLC and UPLC, coupled with appropriate detection methods, are the primary tools for this purpose.
Sample Preparation: Prior to analysis, samples often require preparation to remove interfering substances and to concentrate the analyte. For chemical reaction mixtures, this may involve simple dilution. For more complex matrices like non-human cell lysates, protein precipitation followed by solid-phase extraction (SPE) might be necessary to obtain a clean sample.
Calibration and Quantification: Quantification is typically performed using an external standard calibration curve. rsc.org A series of standards with known concentrations of this compound are analyzed, and a calibration curve is constructed by plotting the peak area against the concentration. The concentration of this compound in the unknown sample can then be determined from this curve. The use of an internal standard is recommended to correct for variations in sample injection and detector response.
Method Validation: To ensure the reliability of the quantitative data, the analytical method must be validated. This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netrsc.org
Advanced Detection Methods for this compound and its Transformation Products
While UV and fluorescence detection are commonly used, more advanced techniques like mass spectrometry and nuclear magnetic resonance spectroscopy provide greater specificity and structural information.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with a separation technique like HPLC or UPLC (LC-MS), is a highly sensitive and selective method for the analysis of this compound. mdpi.comresearchgate.net
Identification: MS provides the mass-to-charge ratio (m/z) of the analyte, which is a highly specific identifier. For further confirmation, tandem mass spectrometry (MS/MS) can be used. In MS/MS, the parent ion corresponding to this compound is fragmented, and the resulting daughter ions create a unique fragmentation pattern that serves as a molecular fingerprint. nih.gov
Quantification: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are powerful MS techniques. These methods involve monitoring specific parent-to-daughter ion transitions, which significantly enhances selectivity and reduces background noise, allowing for accurate quantification even at very low concentrations. nih.gov
Interactive Table: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Description | Typical Application |
| Full Scan MS | Acquires a mass spectrum over a defined m/z range. | Initial identification of this compound. |
| Tandem MS (MS/MS) | Fragments a selected parent ion to generate a characteristic fragmentation pattern. | Structural confirmation of this compound and its transformation products. nih.gov |
| Selected Reaction Monitoring (SRM) | Monitors a specific precursor ion to product ion transition. | Highly selective and sensitive quantification of this compound. nih.gov |
Nuclear Magnetic Resonance (NMR) for Purity and Structural Integrity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and assessing the purity of this compound. purity-iq.comox.ac.uk
Structural Verification: ¹H NMR and ¹³C NMR are the most common NMR techniques used for organic molecules. purity-iq.com The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure, allowing for unambiguous confirmation of the identity of this compound. ox.ac.uklibretexts.org Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can provide further structural insights by showing correlations between different nuclei. ipb.pt
Purity Assessment: NMR can also be used to assess the purity of a sample. purity-iq.com The presence of impurities will give rise to additional signals in the NMR spectrum. By integrating the signals of this compound and the impurities, a quantitative measure of the purity can be obtained. This is particularly useful for characterizing reference standards and final products. ruifuchemical.comthermofisher.com
Preparative Scale Purification of this compound and its Derivatives
The large-scale purification of this compound and its derivatives is essential for obtaining high-purity material required for various applications. The primary goals of preparative scale purification are to maximize compound yield and purity while maintaining an efficient workflow. evotec.com The main techniques employed for this purpose are preparative chromatography and crystallization. epo.org Often, a combination of these methods is utilized to achieve the desired level of purity.
Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the purification and isolation of chiral molecules like this compound. evotec.comthermofisher.comnih.gov These methods are particularly advantageous for separating enantiomers from a racemic mixture to yield the enantiopure L-isomer. nih.govmdpi.com Crystallization, on the other hand, is a cost-effective method for purifying solid compounds and can be employed as a final polishing step or as the primary purification method if applicable. uct.ac.za
Chromatographic Purification
The transition from an analytical scale separation to a preparative scale process is a systematic workflow that involves method development, scaling up, and fraction collection. thermofisher.comchromatographyonline.comwaters.com
Method Development and Scaling:
The initial step involves developing a robust analytical method, typically using analytical HPLC or SFC, to achieve a good separation of the target compound from impurities and its corresponding D-enantiomer. thermofisher.com This is often accomplished by screening various chiral stationary phases (CSPs) and mobile phase compositions. nih.govwaters.com Polysaccharide-based CSPs, for example, are widely used for the successful resolution of racemates. nih.gov
Once an optimal analytical separation is achieved, the method is scaled up for preparative chromatography. This involves geometric scaling of parameters such as flow rate and sample load to accommodate the larger dimensions of the preparative column, ensuring that the resolution is maintained. evotec.comwaters.com The objective is to maximize the amount of sample loaded onto the column (throughput) without compromising the separation quality. waters.com
The following table illustrates a representative example of scaling a chiral separation method from an analytical to a preparative scale.
Table 1: Illustrative Example of Analytical to Preparative HPLC Scale-Up for a Chiral Amino Acid Derivative
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column | Chiralpak® IA (4.6 mm x 250 mm, 5 µm) | Chiralpak® IA (20 mm x 250 mm, 5 µm) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1) | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1) |
| Flow Rate | 1.0 mL/min | 18.9 mL/min |
| Sample Load | 1 mg | 18.9 mg |
| Detection | UV at 220 nm | UV at 220 nm |
This table is a representative example based on common scaling principles and does not represent actual data for this compound.
Preparative SFC as a "Green" Alternative:
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and more environmentally friendly alternative to preparative HPLC. americanpharmaceuticalreview.comchromatographyonline.com SFC uses supercritical carbon dioxide as the main component of the mobile phase, significantly reducing the consumption of organic solvents. chromatographyonline.com This technique offers advantages such as high diffusivity, short equilibration times, and faster solvent removal from the collected fractions. chromatographyonline.com The process for developing and scaling up an SFC method is analogous to that of HPLC, involving analytical screening followed by preparative-scale purification. americanpharmaceuticalreview.comlcms.cz
Table 2: Representative Parameters for Preparative SFC Purification
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose-based) (30 x 250 mm, 5 µm) |
| Mobile Phase | Supercritical CO₂ / Methanol (70:30) |
| Flow Rate | 70 mL/min |
| Back Pressure | 100 bar |
| Temperature | 35 °C |
| Sample Concentration | 10 mg/mL in modifier |
| Injection Volume | 5 mL (stacked injections) |
This table provides typical parameters for a preparative SFC separation and is for illustrative purposes only.
Purification by Crystallization
Crystallization is a robust and economical technique for purifying solid compounds at a large scale. uct.ac.za It relies on the differences in solubility between the desired compound and its impurities in a given solvent system. The process generally involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. uct.ac.zamt.com Insoluble impurities can be removed at this stage by hot filtration.
The solution is then slowly cooled, causing the solubility of the target compound to decrease and leading to the formation of crystals. mt.com The rate of cooling is a critical parameter that influences crystal size and purity. mt.com Alternative methods to induce crystallization include antisolvent addition, where a solvent in which the compound is insoluble is added to the solution, or evaporation of the solvent. mt.com
Once crystallization is complete, the purified crystals are isolated by filtration, washed with a cold solvent to remove any remaining soluble impurities, and then dried. uct.ac.za For chiral compounds like this compound, fractional crystallization can sometimes be used to separate enantiomers, although this is often more challenging than chromatographic methods. epo.org
Table 3: General Steps and Conditions for Preparative Crystallization
| Step | Description | Key Parameters |
|---|---|---|
| 1. Solvent Selection | Choose a solvent in which the compound has high solubility at high temperature and low solubility at low temperature. | Solvent type (e.g., water, ethanol, isopropanol), solvent mixtures. |
| 2. Dissolution | Dissolve the crude this compound in the chosen solvent with heating until a clear, saturated solution is formed. | Temperature, concentration. |
| 3. Cooling & Crystallization | Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals. Seeding with a pure crystal may be used to initiate nucleation. google.com | Cooling rate, final temperature, agitation. |
| 4. Isolation | Separate the crystals from the mother liquor by filtration. | Filtration method (e.g., vacuum filtration). |
| 5. Washing | Wash the isolated crystals with a small amount of cold solvent to remove adhering impurities. | Wash solvent, volume, and temperature. |
| 6. Drying | Dry the purified crystals to remove all traces of solvent. | Temperature, pressure (vacuum). |
This table outlines a general procedure for crystallization-based purification.
The choice between chromatographic and crystallization methods, or their combination, depends on factors such as the impurity profile of the crude material, the required final purity, and economic considerations for large-scale production. uq.edu.au
Future Directions and Emerging Research Avenues for L Cyclopentylglycine
Innovations in Stereoselective Synthesis of L-Cyclopentylglycine for Scalable Production
The production of enantiomerically pure non-proteinogenic amino acids like this compound is a significant challenge in synthetic chemistry. zioc.ru Traditional methods often rely on toxic reagents, such as cyanide derivatives, prompting a search for safer and more efficient alternatives. zioc.ru The demand for scalable methods is driven by the need for these compounds in high-purity forms for applications in drug discovery and materials science. purdue.edu
Recent research has focused on developing novel stereoselective synthetic routes that are both scalable and avoid hazardous materials. One promising approach involves an organocatalytic Mannich-type reaction, which has been shown to produce a wide range of non-proteinogenic amino acids with high enantiomeric excess (ee), often exceeding 90%. zioc.ru This method is noted for its successful scalability, positioning it as a viable preparative technique. zioc.ru Another key area of innovation is the use of chiral, non-racemic organoboranes in the boron alkylation of Schiff base esters, which allows for high stereoselectivity in the synthesis of β-branched α-amino acids. purdue.edu Asymmetric hydrogenation also remains a major methodology for producing chiral amino acids. renyi.hu For related chiral monomers used in polymers, chemo-enzymatic catalysis has been established as a scalable, stereoselective pathway. nih.gov
| Synthetic Method | Key Reagents/Catalysts | Reported Selectivity | Potential for Scalability | Reference |
|---|---|---|---|---|
| Organocatalytic Mannich-Type Reaction & Fragmentation | Bifunctional tertiary amine with a squaric acid moiety; Ru(III) salts | > 90% ee | High; reactions have been successfully scaled | zioc.ru |
| Asymmetric Boron Alkylation | Chiral, non-racemic organoboranes; Schiff base ester | High stereoselectivity | Demonstrated for specific targets | purdue.edu |
| Asymmetric Hydrogenation | Chiral catalysts with Schiff's bases or dehydro-α-amino acid derivatives | Good diastereoselectivity reported for certain substrates | Established methodology in amino acid synthesis | renyi.hu |
| Chemo-enzymatic Catalysis | Enzymatic catalysis for initial oxidation, followed by chemical steps | Highly selective for specific diastereomers | Established for a four-step, one-vessel monomer synthesis | nih.gov |
Expanding the Scope of this compound in Rational Drug Design Strategies (pre-clinical and theoretical exploration)
Rational drug design leverages the known structural information of biological targets to develop new therapeutic agents. nih.govresearchgate.net this compound is a particularly valuable building block in this field due to its status as a non-proteinogenic amino acid, making it ideal for the construction of peptidomimetics. nih.gov Peptidomimetics are compounds designed to mimic natural peptides but exhibit enhanced stability against enzymatic degradation and improved bioavailability. nih.gov
The defining feature of this compound is its bulky and conformationally constrained cyclopentyl side chain. Incorporating this residue into a peptide backbone can enforce specific three-dimensional arrangements, a key strategy for enhancing the potency and receptor selectivity of a therapeutic agent. nih.govmdpi.com
Pre-clinical Exploration: Following theoretical validation, the next stage involves the synthesis of peptidomimetics containing this compound. These novel compounds then undergo rigorous pre-clinical testing, which begins with in vitro assays on cell cultures to evaluate their biological activity and potential for effects like carcinogenicity. nih.gov Successful candidates can then move to in vivo studies in animal models to further assess their pharmacological properties before any consideration for human trials. nih.gov This rational, step-wise approach is critical for developing novel therapeutics, such as PROTACs (PROteolysis TArgeting Chimeras), where two advanced oral-active candidates are currently in clinical trials for cancer treatment. nih.gov
| Exploration Phase | Strategy/Technique | Objective for this compound | Reference |
|---|---|---|---|
| Theoretical | Molecular Modeling & Docking (SBDD/LBDD) | Predict binding affinity and mode of interaction of L-Cpg-containing peptidomimetics with target receptors. | mdpi.comresearchgate.net |
| Conformational Analysis | Determine the 3D structural constraints imposed by the cyclopentyl group on the peptide backbone. | mdpi.com | |
| Pre-clinical | Synthesis of Peptidomimetic Analogues | Create a library of novel compounds where L-Cpg replaces natural amino acids to probe structure-activity relationships (SAR). | nih.gov |
| In Vitro & In Vivo Assays | Evaluate the biological activity, target selectivity, and pharmacological profile of the synthesized peptidomimetics. | nih.gov |
Advanced Materials Science Applications of this compound Derivatives
The principles of organic chemistry are increasingly being applied to materials science to develop innovative materials with tailored functionalities. researchgate.net Amino acids and their derivatives are emerging as valuable monomers for the creation of advanced polymers. The inherent chirality and functionality of compounds like this compound offer a route to novel materials with unique thermal, mechanical, and biodegradable properties. nih.gov
The conversion of this compound into derivatives such as lactams or other polymerizable units could lead to the synthesis of high-performance polyamides and polyesters. nih.govrsc.org The bulky, rigid cyclopentyl side chain is expected to significantly influence the final properties of the polymer. For instance, incorporating such structures into a polymer backbone often leads to an increase in the glass transition temperature (Tg), resulting in materials that maintain their structural integrity at higher temperatures. rsc.org The stereochemistry of the monomer can also direct the formation of either semi-crystalline or amorphous polymers, allowing for precise control over material properties like transparency and strength. nih.gov These bio-based polymers could find applications as sustainable alternatives to fossil-fuel-derived plastics in various high-performance sectors. nih.gov
| Potential Polymer Type | L-Cpg Derivative Monomer | Predicted Influence of Cyclopentyl Group | Potential Application | Reference |
|---|---|---|---|---|
| Polyamide | Cyclopentyl-substituted lactam | Increased Tg, controlled crystallinity (amorphous or semi-crystalline) | High-performance engineering plastics, transparent films | nih.gov |
| Polyester | Cyclopentyl-substituted lactide derivative | Increased Tg, altered decomposition temperature, modified mechanical strength | Biodegradable plastics with enhanced thermal stability, biomedical devices | rsc.org |
Integration of Artificial Intelligence and Machine Learning in this compound Research and Optimization
Artificial intelligence (AI) and machine learning (ML) are transformative technologies that are accelerating the pace of research and development in the pharmaceutical and chemical industries. nih.gov These computational tools can analyze vast datasets to identify patterns, predict outcomes, and optimize complex processes, making them ideally suited for advancing research into this compound. houstonmethodist.orgmit.edu
Synthesis Optimization: ML models can be trained on experimental data to predict the outcomes of chemical reactions with high accuracy. nih.govmit.edu For the synthesis of this compound, an ML model could map various parameters (e.g., catalyst type, temperature, reaction time) to the final yield and enantiomeric purity. This predictive capability allows for the in silico optimization of reaction conditions, significantly reducing the time and resources spent on trial-and-error experimentation. monash.edu
Rational Drug and Materials Design: In drug discovery, AI algorithms can screen millions of virtual compounds in days to identify potential drug candidates that incorporate this compound. mit.edu These models can predict a compound's antibacterial activity or its toxicity to human cells based on its chemical structure. mit.edu Furthermore, ML models can be used to suggest specific mutations in peptides, such as the strategic incorporation of this compound, to enhance protein function or stability. houstonmethodist.org This same principle can be extended to materials science, where ML could predict the properties of novel polymers derived from this compound, guiding the design of materials with desired characteristics.
| Research Area | AI/ML Application | Specific Task | Reference |
|---|---|---|---|
| Stereoselective Synthesis | Predictive Modeling | Optimize reaction conditions (catalyst, temperature, reagents) to maximize yield and stereoselectivity. | nih.govmit.edu |
| Rational Drug Design | Virtual Screening | Identify high-potential drug candidates containing L-Cpg from large chemical libraries. | mit.edu |
| Peptide Optimization | Suggest the incorporation of L-Cpg into peptide sequences to improve stability and function. | houstonmethodist.org | |
| Advanced Materials Science | Property Prediction | Predict the physical and thermal properties (e.g., Tg, strength) of novel polymers derived from L-Cpg. | monash.edu |
Q & A
Q. What are the critical safety protocols for handling L-Cyclopentylglycine in laboratory settings?
- Methodological Answer : this compound requires strict adherence to OSHA HazCom 2012 guidelines. Key protocols include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin contact, as it is harmful upon inhalation, ingestion, or dermal exposure .
- Immediate decontamination: Wash affected skin with water for ≥15 minutes and seek medical attention if exposed .
- Storage in a ventilated, cool area, segregated from incompatible substances .
Laboratories should maintain Safety Data Sheets (SDS) accessible, referencing CAS 2521-84-8 for accurate hazard identification .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and cyclopentyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (143.19 g/mol) and fragmentation patterns .
- HPLC with chiral columns : Essential for verifying enantiomeric purity, critical for studies on chiral selectivity in biological systems .
- Purity assessment : Combine elemental analysis (C, H, N) with melting point determination to ensure ≥95% purity .
Q. How can researchers optimize synthesis reproducibility for this compound?
- Methodological Answer :
- Stepwise documentation : Follow Beilstein Journal guidelines, detailing reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., recrystallization solvents) .
- Batch consistency : Use standardized reagents (e.g., Boc-protected intermediates) and validate yields across ≥3 independent syntheses .
- Troubleshooting : Address common issues like racemization by monitoring reaction pH and temperature, referencing prior synthetic routes for cyclopentyl-containing amino acids .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis framework : Systematically compare studies by normalizing variables (e.g., assay type, cell lines, concentration ranges). For example, discrepancies in IC values may arise from differential membrane permeability in cell-based vs. enzyme assays .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .
- Validation assays : Replicate conflicting results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target engagement .
Q. How can this compound be integrated into peptide design for enhanced metabolic stability?
- Methodological Answer :
- Rational design : Replace natural amino acids (e.g., glycine) with this compound in protease-prone regions. Use molecular dynamics (MD) simulations to predict conformational stability .
- In vitro testing : Assess stability in human plasma or liver microsomes, comparing half-life () to control peptides .
- Structure-activity relationship (SAR) : Synthesize analogs with varying cyclopentyl substituents and correlate steric bulk with resistance to enzymatic cleavage .
Q. What computational approaches predict the chiral interactions of this compound in enzyme binding pockets?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model cyclopentyl group interactions with active-site residues. Prioritize force fields (e.g., AMBER) compatible with non-natural amino acids .
- Free energy calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to quantify binding affinity differences between D- and L-enantiomers .
- Experimental validation : Cross-validate computational predictions with X-ray crystallography or isothermal titration calorimetry (ITC) .
Methodological Notes
- Data presentation : Follow RSC guidelines for clarity: tabulate NMR shifts, MS peaks, and bioactivity data, ensuring alignment with discussion sections .
- Ethical compliance : Address data security and reproducibility per international standards (e.g., FAIR principles), particularly when handling toxicity or pharmacokinetic data .
- Literature gaps : Identify understudied applications (e.g., neurological targets) by systematically reviewing PubMed/Scopus entries using keywords like "cyclopentylglycine AND receptor" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
